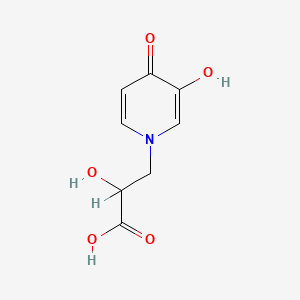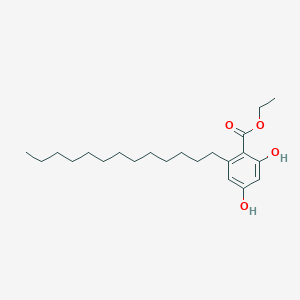
N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide is a synthetic organic compound that features a combination of aromatic rings, a sulfonamide group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent substitution reactions to introduce the hydroxyethyl and chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would need to be optimized for each step to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactors, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a component in chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and sulfonamide groups could play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and nitroaromatic compounds.
Sulfonamide Derivatives: Often used as antibiotics or enzyme inhibitors.
Nitroaromatic Compounds: Commonly used in the synthesis of dyes, explosives, and pharmaceuticals.
Uniqueness
The unique combination of functional groups in this compound may confer specific properties, such as enhanced reactivity or selectivity in chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61040-65-1 |
|---|---|
Formule moléculaire |
C14H13ClN2O5S |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O5S/c15-11-1-3-12(4-2-11)16(9-10-18)23(21,22)14-7-5-13(6-8-14)17(19)20/h1-8,18H,9-10H2 |
Clé InChI |
JJVJYAKAWQOMMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N(CCO)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)

![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)

![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)


